N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-3-14-11(2)21-19-22(18(14)24)8-13(9-27-19)17(23)20-7-12-4-5-15-16(6-12)26-10-25-15/h4-6,13H,3,7-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGVRIZRTVWGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines a benzodioxole moiety with a pyrimidothiazine framework, contributing to its biological activities. Understanding its biological activity is essential for exploring its therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C19H21N3O4S
- Molecular Weight: 387.45 g/mol
- IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Biological Activities
Research has indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine exhibit a range of biological activities:
1. Anticancer Activity
Studies have shown that derivatives of pyrimidothiazines can inhibit various cancer cell lines. For instance:
- Mechanism of Action: These compounds often function by targeting key enzymes involved in cancer metabolism and proliferation. For example, they may inhibit thymidylate synthase or other critical pathways that cancer cells exploit for growth .
- Case Study: A study demonstrated that similar pyrimidothiazine derivatives displayed cytotoxic effects on breast cancer cells (MCF7) with IC50 values in the low micromolar range .
2. Antimicrobial Properties
Pyrimidothiazines are also recognized for their antimicrobial activities:
- Spectrum of Activity: They have shown effectiveness against a variety of bacterial strains and fungi.
- Research Findings: In vitro studies indicate that certain derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .
3. Antioxidant Effects
The antioxidant properties of compounds containing the benzodioxole structure contribute to their potential in preventing oxidative stress-related diseases:
- Mechanism: These compounds may scavenge free radicals and enhance the body’s antioxidant defenses.
- Experimental Evidence: In vitro assays have shown significant radical scavenging activity compared to standard antioxidants like ascorbic acid .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antibacterial Applications
Research indicates that derivatives of this compound exhibit promising antibacterial activity. For instance, a related compound was noted for its effectiveness against various bacterial strains. The studies suggest that these compounds can be formulated into different pharmaceutical forms such as tablets and injectable solutions for effective treatment against bacterial infections .
Case Study: Antibacterial Efficacy
In a study published in the European Patent Office (EP1916249A1), compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl were tested for their ability to inhibit bacterial growth. The results demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotic agents in clinical settings .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research into related thiazine derivatives has shown that they can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways. These findings indicate that N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl could be developed as a therapeutic agent for inflammatory diseases .
Research Findings
A recent study evaluated the anti-inflammatory activity of various synthesized compounds that share structural features with N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl. The results indicated that certain derivatives exhibited ED50 values comparable to established anti-inflammatory drugs like Celecoxib .
Potential in Cancer Treatment
Emerging research suggests that this compound may also have applications in oncology. The structural motifs present in N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl are similar to those found in known anticancer agents. Studies exploring the synthesis of related compounds have reported cytotoxic effects on cancer cell lines .
Case Study: Cytotoxicity Assessment
In a study focused on the synthesis and characterization of benzo[d][1,3]dioxole derivatives, several compounds were tested for their cytotoxicity against human cancer cell lines. Results indicated that some derivatives effectively inhibited cell proliferation and induced apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Key Observations :
Insights :
- The target compound likely requires multi-step synthesis involving cyclocondensation of a thiazine precursor with a substituted aldehyde (e.g., benzo[d][1,3]dioxole-5-carbaldehyde) under acidic or basic conditions.
- Yields for similar compounds range from 57% to 78%, suggesting moderate efficiency.
Spectroscopic Data and Structural Confirmation
Table 3: Spectroscopic Signatures of Key Analogs
Analysis :
- The target compound’s IR spectrum would show amide C=O (~1,650–1,700 cm⁻¹) and NH stretches (~3,300 cm⁻¹).
- $^1$H NMR would feature signals for the ethyl (δ 1.2–1.5, triplet) and methyl groups (δ 2.1–2.5), while the benzo[d][1,3]dioxole protons would appear as a singlet at δ 5.9–6.1 .
- MS would likely show a molecular ion peak matching its formula (C₂₀H₂₂N₄O₅S, calculated m/z ≈ 430).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
